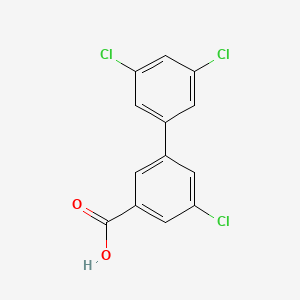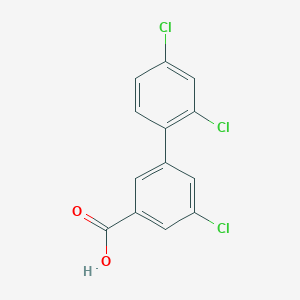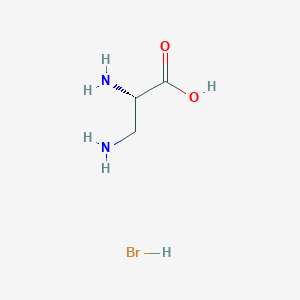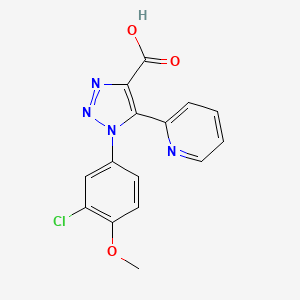![molecular formula C13H17F2NO B1487765 {1-[(2,4-二氟苯基)甲基]哌啶-4-基}甲醇 CAS No. 1272219-82-5](/img/structure/B1487765.png)
{1-[(2,4-二氟苯基)甲基]哌啶-4-基}甲醇
描述
{1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl}methanol is a useful research compound. Its molecular formula is C13H17F2NO and its molecular weight is 241.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality {1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl}methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl}methanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗疟疾活性
该化合物在抗疟疾斗争中显示出可喜的成果。 研究表明,某些1,4-二取代哌啶对耐药性恶性疟原虫菌株表现出高选择性和活性,而恶性疟原虫是导致疟疾的寄生虫 。这些类似物中羟基的存在,与“{1-[(2,4-二氟苯基)甲基]哌啶-4-基}甲醇”中的羟基类似,被认为对其抗疟疾特性有重要贡献。
癌症研究中的抗增殖作用
该化合物的衍生物已被评估其对各种人类细胞系的抗增殖作用。这表明该化合物在癌症研究中具有潜在的应用,它可以用来抑制癌细胞的生长,为开发新的抗癌疗法提供途径。
药理学应用
哌啶衍生物存在于二十多种药物类别中 。哌啶部分的多功能性使其成为药物设计中宝贵的支架,有助于广泛的药理学活性。这包括在开发治疗各种疾病的新药方面具有潜在的应用。
生物活性哌啶的合成
所讨论的化合物可以用作合成各种生物活性哌啶的底物 。这些活性包括氢化、环化、环加成和环化,这些是有机化学中创建具有潜在治疗益处的复杂分子的基本反应。
抗疟疾先导化合物的开发
进一步探索“{1-[(2,4-二氟苯基)甲基]哌啶-4-基}甲醇”的核心结构可能会导致重要的抗疟疾先导化合物的开发 。通过利用化学方法和生物筛选,包括在疟疾动物模型中进行体内研究,可以发现新的抗疟疾药物。
在药物化学中的作用
该化合物的衍生物在药物化学中至关重要,它们可以用来构建具有改善疗效和安全性特征的药物。结构简单和对致病因子的高度选择性使其成为药物开发的有吸引力的候选者。
化学合成和药物设计
哌啶环是许多药物中常见的特征,所讨论的化合物可用于化学合成新药 。它的衍生物可以被设计成与特定的生物靶点相互作用,从而导致发现新的治疗剂。
有机化学研究工具
作为一种研究工具,“{1-[(2,4-二氟苯基)甲基]哌啶-4-基}甲醇”可用于研究各种有机反应和机理 。它有助于理解类似化合物在生物系统中的行为,从而有助于设计更有效的药物。
作用机制
Target of action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure of the compound.
Mode of action
The interaction of these compounds with their targets often results in changes to cellular processes. For example, some indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .
Biochemical pathways
The affected pathways can also vary widely. For instance, indole derivatives have been found to affect a variety of pathways related to the biological activities mentioned above .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific structure. For example, a study found that a new-generation selective AKT inhibitor had high bioavailability in dogs .
Result of action
The molecular and cellular effects of a compound’s action depend on its specific targets and mode of action. For instance, some indole derivatives have been found to have inhibitory activity against certain viruses .
生化分析
Biochemical Properties
{1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl}methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and context .
Cellular Effects
The effects of {1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl}methanol on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, it affects the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth .
Molecular Mechanism
At the molecular level, {1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl}methanol exerts its effects through specific binding interactions with biomolecules. It can bind to receptor sites on enzymes, leading to either inhibition or activation of their catalytic activity. This compound has also been found to influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of {1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl}methanol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular morphology and function, indicating potential cumulative effects.
Dosage Effects in Animal Models
The effects of {1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl}methanol vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response. Toxicity studies have indicated that high doses can cause liver and kidney damage, highlighting the importance of dosage optimization .
Transport and Distribution
The transport and distribution of {1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl}methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For instance, it has been observed to accumulate in the liver and kidneys, where it exerts its primary effects. Understanding these transport mechanisms is essential for optimizing its therapeutic use .
Subcellular Localization
The subcellular localization of {1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl}methanol is a key determinant of its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. These localization patterns are crucial for understanding its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
[1-[(2,4-difluorophenyl)methyl]piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO/c14-12-2-1-11(13(15)7-12)8-16-5-3-10(9-17)4-6-16/h1-2,7,10,17H,3-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWAQIKQSLIFBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



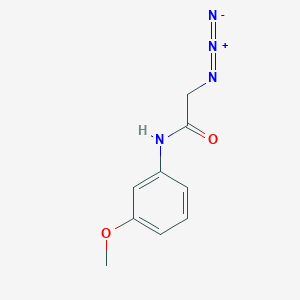
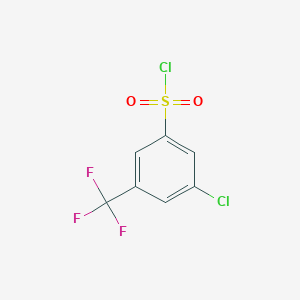
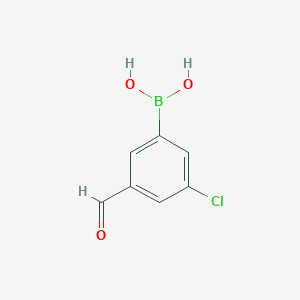
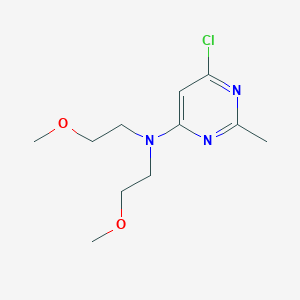
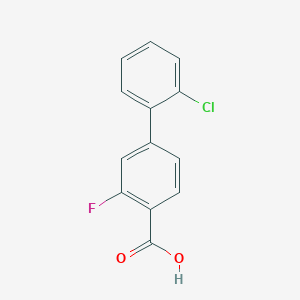
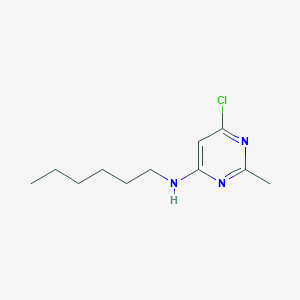
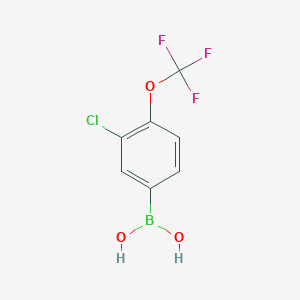
![2-chloro-N-[3-(2-oxoazepan-1-yl)propyl]acetamide](/img/structure/B1487692.png)
